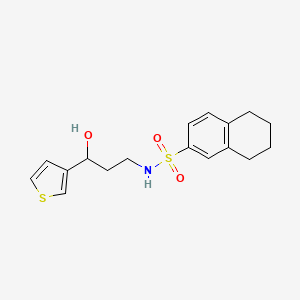

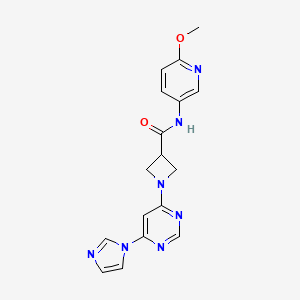

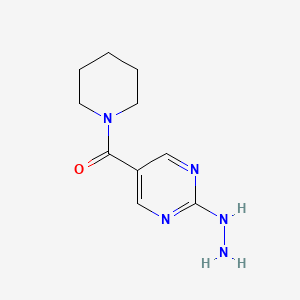

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(3-hydroxy-3-(thiophen-3-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential in medical applications, particularly as inhibitors of various enzymes and receptors. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from similar sulfonamide derivatives that have been studied for their biological properties and interactions with proteins.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . This method could potentially be adapted for the synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide by choosing appropriate starting materials and reaction conditions tailored to the specific functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic and analytical techniques. For instance, the 4MNBS compound was characterized by FTIR, (1)H NMR, (13)C NMR, and single crystal X-ray diffraction (XRD) . Density Functional Theory (DFT) calculations can also be employed to predict the molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energies, which are indicative of the molecule's stability and reactivity .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in a variety of chemical reactions, depending on their structure and the presence of reactive functional groups. The biological evaluation of sulfonamide derivatives often involves their interaction with enzymes, as seen in the inhibition of protein kinases and angiogenesis by certain N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides . Similarly, sulfonamides derived from indanes and tetralines have been shown to inhibit human carbonic anhydrase isozymes . These interactions are crucial for the therapeutic potential of sulfonamide compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The stability of the molecule can be assessed through hyperconjugative interactions and charge delocalization using natural bond orbital (NBO) analysis . The atomic charges, frontier molecular orbitals, and molecular electrostatic potential provide further insight into the reactivity and potential interaction sites of the molecule . These properties are essential for understanding the behavior of the compound in biological systems and its potential as a therapeutic agent.

Applications De Recherche Scientifique

Enzyme Inhibition and Therapeutic Potential

Research has demonstrated the potential of sulfonamide derivatives, similar in structure to the specified compound, in inhibiting specific enzymes or acting as receptor antagonists, suggesting therapeutic applications. For instance, sulfonamide derivatives derived from indanes and tetralines have shown inhibitory effects on human carbonic anhydrase isozymes, indicating potential for therapeutic applications in conditions where enzyme inhibition is beneficial (Akbaba et al., 2014).

Antimicrobial and Anticancer Activity

Sulfonamide compounds have also been synthesized and evaluated for their antimicrobial and anticancer activities. For example, new tetrahydronaphthalene-sulfonamide derivatives displayed potent antimicrobial inhibitory activities against a panel of bacterial strains and Candida Albicans, suggesting the potential of these compounds as antimicrobial agents (Mohamed et al., 2021). Additionally, phenylaminosulfanyl-1,4‐naphthoquinone derivatives exhibited potent cytotoxic activity against several human cancer cell lines, with certain compounds showing low toxicity in normal cells, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).

Chemical Synthesis and Material Science

The research extends into the synthesis of complex molecules and materials science, where sulfonamide derivatives are used in novel synthetic routes or as functional materials. Novel methods for the synthesis of sulfonamides using p-nitrophenoxide as a leaving group have been developed, facilitating the preparation of potent adenosine A2B receptor antagonists (Yan et al., 2006). Furthermore, N-hydroxy sulfonamides have been identified as new sulfenylating agents, providing a novel avenue for the functionalization of aromatic compounds and demonstrating their utility in organic synthesis (Wang et al., 2017).

Propriétés

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S2/c19-17(15-8-10-22-12-15)7-9-18-23(20,21)16-6-5-13-3-1-2-4-14(13)11-16/h5-6,8,10-12,17-19H,1-4,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKAXXOUCQLUIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC(C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2516858.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile](/img/structure/B2516859.png)

![3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole](/img/structure/B2516863.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2516876.png)

![N-[2-(4-Methylbenzoyl)furan-3-yl]prop-2-enamide](/img/structure/B2516877.png)